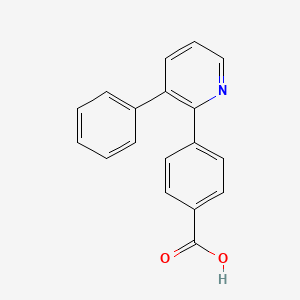
4-(3-Phenylpyridin-2-yl)benzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Phenylpyridin-2-yl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzoic acid moiety substituted with a phenylpyridine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylpyridin-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and phenylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 3-bromopyridine and phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the 3-phenylpyridine intermediate.
Carboxylation: The 3-phenylpyridine intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the benzoic acid moiety, resulting in the formation of 4-(3-Phenylpyridin-2-yl)benzoic acid.
Industrial Production Methods
Industrial production methods for 4-(3-Phenylpyridin-2-yl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Phenylpyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(3-Phenylpyridin-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Phenylpyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Phenylpyridin-2-yl)benzonitrile: This compound is similar in structure but contains a nitrile group instead of a carboxylic acid group.
4-(3-Phenylpyridin-2-yl)benzaldehyde: This compound has an aldehyde group instead of a carboxylic acid group.
4-(3-Phenylpyridin-2-yl)benzyl alcohol: This compound features a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-(3-Phenylpyridin-2-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety with a phenylpyridine group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C18H13NO2 |
|---|---|
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
4-(3-phenylpyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C18H13NO2/c20-18(21)15-10-8-14(9-11-15)17-16(7-4-12-19-17)13-5-2-1-3-6-13/h1-12H,(H,20,21) |
Clave InChI |
GAUCNMGHIBBIGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


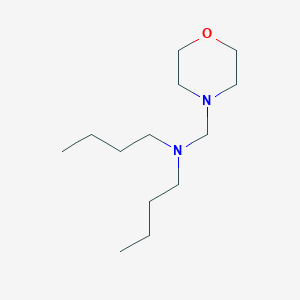
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
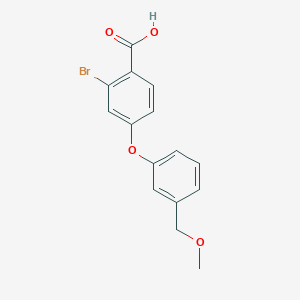
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
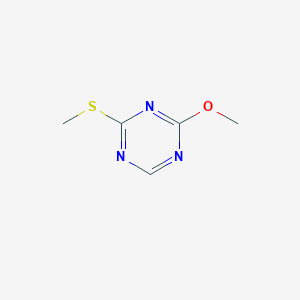

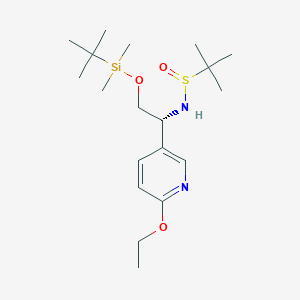
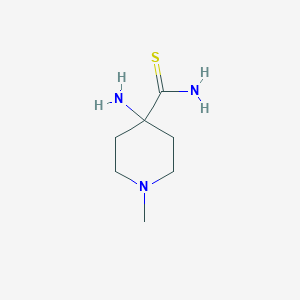
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
![2,2-Difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13135349.png)

![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
